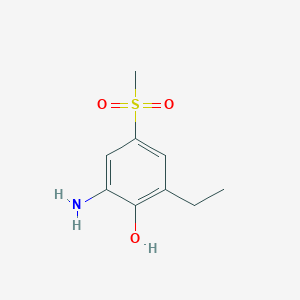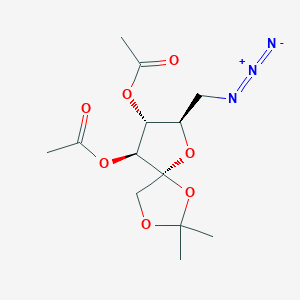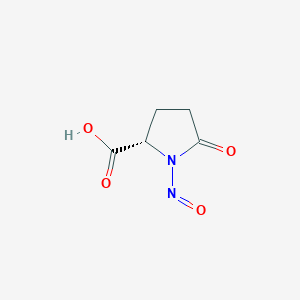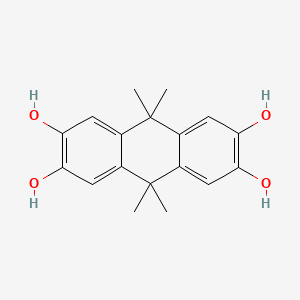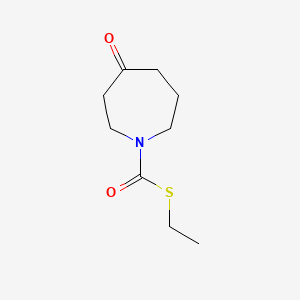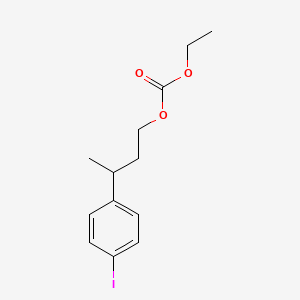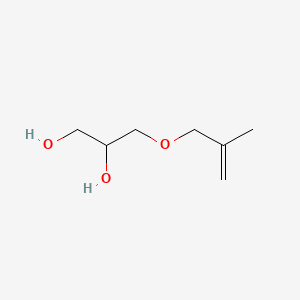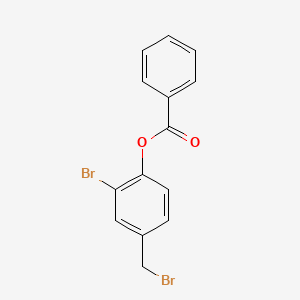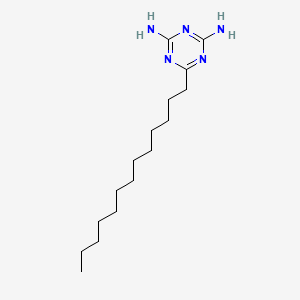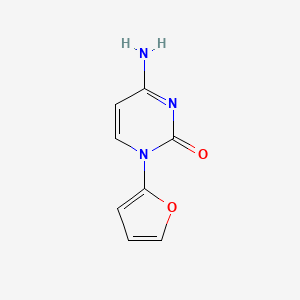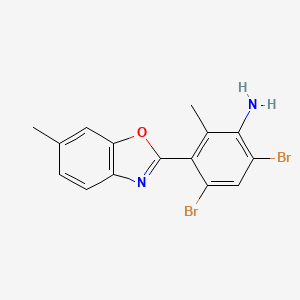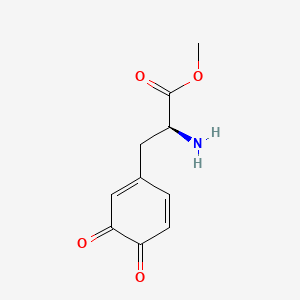
methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate is an organic compound with a complex structure that includes an amino group, a dioxocyclohexa-dienyl group, and a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and cyclohexa-dienyl derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like acetonitrile and water, along with catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxocyclohexa-dienyl group to a more saturated form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced cyclohexane derivatives, and substituted amino esters.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The dioxocyclohexa-dienyl group plays a crucial role in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7H,4,11H2,1H3/t7-/m0/s1 |
Clave InChI |
IWHRIGRBCULONI-ZETCQYMHSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC(=O)C(=O)C=C1)N |
SMILES canónico |
COC(=O)C(CC1=CC(=O)C(=O)C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

